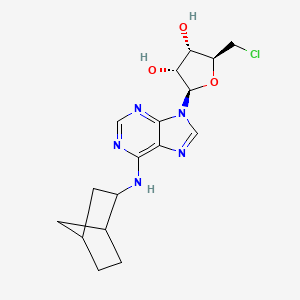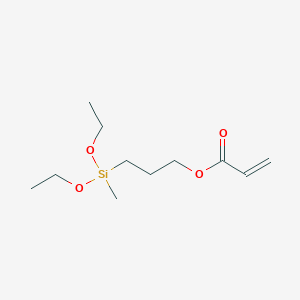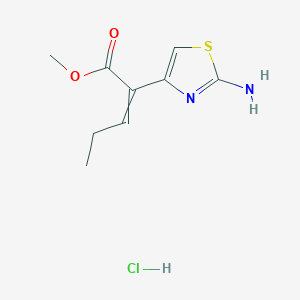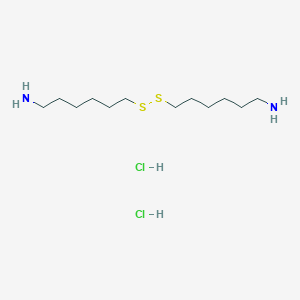
FERRIC SULFATE NONAHYDRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric sulfate nonahydrate, also known as iron(III) sulfate nonahydrate, is an inorganic compound with the chemical formula Fe₂(SO₄)₃·9H₂O. It is a pale yellow crystalline solid that is highly soluble in water. This compound is commonly used in various industrial processes, including water treatment and as a coagulant in wastewater treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferric sulfate nonahydrate can be synthesized through the reaction of ferric oxide (Fe₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate. The chemical equation for this reaction is: [ 2Fe₂O₃ + 3H₂SO₄ + 9H₂O \rightarrow 2Fe₂(SO₄)₃·9H₂O ]
Industrial Production Methods: In industrial settings, this compound is produced by treating a hot solution of ferrous sulfate (FeSO₄) with sulfuric acid and an oxidizing agent such as hydrogen peroxide (H₂O₂), chlorine (Cl₂), or nitric acid (HNO₃). The reaction can be represented as: [ 2FeSO₄ + H₂SO₄ + H₂O₂ \rightarrow Fe₂(SO₄)₃ + 2H₂O ]
Analyse Des Réactions Chimiques
Types of Reactions: Ferric sulfate nonahydrate undergoes various chemical reactions, including:
Oxidation: Ferric sulfate can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: It can be reduced to ferrous sulfate (FeSO₄) under certain conditions.
Hydrolysis: In aqueous solutions, ferric sulfate can hydrolyze to form ferric hydroxide (Fe(OH)₃) and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Ferric sulfate can oxidize organic and inorganic compounds in the presence of water.
Reduction: Reducing agents such as sulfur dioxide (SO₂) can reduce ferric sulfate to ferrous sulfate.
Hydrolysis: The hydrolysis reaction occurs readily in water, especially at higher temperatures.
Major Products Formed:
Oxidation: Various oxidized products depending on the substrate.
Reduction: Ferrous sulfate (FeSO₄).
Hydrolysis: Ferric hydroxide (Fe(OH)₃) and sulfuric acid (H₂SO₄).
Applications De Recherche Scientifique
Ferric sulfate nonahydrate has numerous applications in scientific research and industry:
Water Treatment: It is widely used as a coagulant in water and wastewater treatment to remove suspended solids and impurities.
Chemistry: Ferric sulfate is used as a reagent in various chemical reactions, including the synthesis of other iron compounds.
Biology and Medicine: It is used in certain medical applications, such as in the treatment of iron-deficiency anemia.
Mécanisme D'action
The primary mechanism of action of ferric sulfate nonahydrate involves its ability to act as a coagulant and oxidizing agent. In water treatment, ferric sulfate facilitates the aggregation of suspended particles, forming larger flocs that can be easily removed. This process is driven by the neutralization of charges on the particles, leading to their coagulation. Additionally, ferric sulfate can oxidize organic and inorganic contaminants, aiding in their removal from water .
Comparaison Avec Des Composés Similaires
Ferric sulfate nonahydrate can be compared with other iron(III) compounds such as:
Ferric Chloride (FeCl₃): Both compounds are used as coagulants in water treatment, but ferric chloride is more commonly used due to its higher solubility.
Ferric Nitrate (Fe(NO₃)₃): Ferric nitrate is used in similar applications but has different solubility and reactivity properties.
Ferrous Sulfate (FeSO₄): Ferrous sulfate is the reduced form of ferric sulfate and is used in different applications, such as in the treatment of iron-deficiency anemia.
This compound is unique due to its specific hydration state, which influences its solubility and reactivity in various applications.
Propriétés
Numéro CAS |
13520-56-4 |
|---|---|
Formule moléculaire |
Fe2H18O21S3 |
Poids moléculaire |
562.02 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B1148827.png)
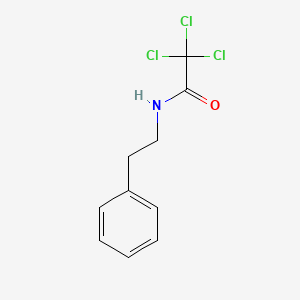
![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)
